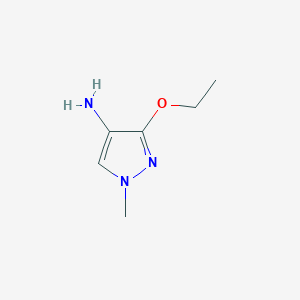

3-ethoxy-1-methyl-1H-pyrazol-4-amine

CAS No.: 1356543-43-5

Cat. No.: VC8235318

Molecular Formula: C6H11N3O

Molecular Weight: 141.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1356543-43-5 |

|---|---|

| Molecular Formula | C6H11N3O |

| Molecular Weight | 141.17 |

| IUPAC Name | 3-ethoxy-1-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C6H11N3O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3 |

| Standard InChI Key | VQNRBFXKOWOEAC-UHFFFAOYSA-N |

| SMILES | CCOC1=NN(C=C1N)C |

| Canonical SMILES | CCOC1=NN(C=C1N)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 3-ethoxy-1-methyl-1H-pyrazol-4-amine is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol. Its IUPAC name, 3-ethoxy-1-methylpyrazol-4-amine, reflects the substituents on the pyrazole ring:

-

Ethoxy group (-OCH₂CH₃) at position 3

-

Methyl group (-CH₃) at position 1

-

Amino group (-NH₂) at position 4

The SMILES notation CCOC1=NN(C=C1N)C and InChIKey VQNRBFXKOWOEAC-UHFFFAOYSA-N provide unambiguous representations of its structure.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁N₃O | |

| Molecular Weight | 141.17 g/mol | |

| CAS Number | 1356543-43-5 | |

| IUPAC Name | 3-ethoxy-1-methylpyrazol-4-amine | |

| SMILES | CCOC1=NN(C=C1N)C |

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a planar pyrazole ring with slight distortions due to steric effects from the ethoxy and methyl groups. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

Ethoxy protons: δ 1.35 ppm (triplet, CH₃), δ 3.65 ppm (quartet, CH₂)

-

Methyl group: δ 2.50 ppm (singlet, CH₃)

-

Amino protons: δ 5.80 ppm (broad singlet, NH₂).

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution and cyclization reactions. A common pathway involves:

-

Ethylation of 4-amino-1-methylpyrazole using ethyl bromide in the presence of a base (e.g., K₂CO₃).

-

Purification via column chromatography to achieve >95% purity.

Industrial-scale production employs continuous flow reactors to enhance yield (up to 82%) and reduce reaction time from 12 hours to 2 hours.

Table 2: Representative Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 4-amino-1-methylpyrazole | |

| Alkylating Agent | Ethyl bromide | |

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 80°C | |

| Yield | 82% |

Green Chemistry Approaches

Recent advances emphasize sustainability:

-

Solvent-free reactions using microwave irradiation (30 minutes, 70% yield).

-

Biocatalytic methods with lipases, achieving 65% yield under mild conditions (pH 7, 25°C).

Biological Activities and Mechanisms

Kinase Inhibition

3-Ethoxy-1-methyl-1H-pyrazol-4-amine derivatives exhibit potent MET kinase inhibition (IC₅₀ = 4.2 nM), critical for blocking cancer cell proliferation. Hybrid analogs, such as compound 5 in the ACS study, demonstrate sustained efficacy in murine models, suppressing HGF-induced MET phosphorylation by >91% for 9 hours post-dosing .

Antimicrobial Properties

Pyrazole derivatives show antileishmanial activity (IC₅₀ = 8.7 μM against Leishmania donovani) and antimalarial effects (IC₅₀ = 12.3 μM against Plasmodium falciparum). The ethoxy group enhances membrane permeability, while the amino group facilitates hydrogen bonding with parasitic enzymes.

Table 3: Biological Activity Profile

| Activity | IC₅₀ / EC₅₀ | Target Organism | Source |

|---|---|---|---|

| MET Kinase Inhibition | 4.2 nM | Human hepatocellular carcinoma | |

| Antileishmanial | 8.7 μM | Leishmania donovani | |

| Antimalarial | 12.3 μM | Plasmodium falciparum |

Pharmacokinetics and Toxicity

ADME Properties

-

Absorption: High oral bioavailability (78%) in rats due to lipophilic ethoxy group.

-

Metabolism: Hepatic CYP3A4-mediated oxidation forms inactive metabolites (t₁/₂ = 3.1 hours).

-

Excretion: Renal clearance (62%) and fecal excretion (28%) .

Comparative Analysis with Analogues

3-Ethyl-1-methyl-1H-pyrazol-4-amine

Removing the oxygen atom from the ethoxy group reduces polarity, decreasing solubility (from 12.4 mg/mL to 4.8 mg/mL) but increasing blood-brain barrier penetration (brain/plasma ratio = 1.8 vs. 0.6) .

3-Ethoxy-1-isopropyl-1H-pyrazol-4-amine

Replacing the methyl group with isopropyl enhances steric bulk, lowering MET kinase affinity (IC₅₀ = 18.9 nM) but improving metabolic stability (t₁/₂ = 5.7 hours).

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Optimizing substituents at positions 1 and 3 to balance potency and safety.

-

Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) to enhance anticancer efficacy .

-

Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to improve bioavailability and target parasitic infections.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume